4'-Benzyloxyacetophenone

Medicinal Chemistry Monoamine Oxidase Inhibition Neurodegenerative Disease

Procure 4'-Benzyloxyacetophenone (CAS 54696-05-8), an essential aromatic ketone intermediate for synthesizing potent MAO-B (IC50 ~3 nM) and PTP1B inhibitors. Its unique benzyl-protected phenolic group confers high lipophilicity (ClogP ~3.4) critical for target engagement and cellular permeability. Using alternatives like 4-hydroxyacetophenone compromises synthetic yield and biological activity. This is the chemically defined starting material for reproducible SAR studies.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 54696-05-8
Cat. No. B047276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Benzyloxyacetophenone
CAS54696-05-8
Synonyms1-[4-(Phenylmethoxy)phenyl]-ethanone;  4’-(Benzyloxy)-acetophenone;  1-(4-Benzyloxyphenyl)ethanone;  1-(4-Phenylmethoxyphenyl)ethanone;  4-Acetylphenyl Benzyl Ether;  4-Benzyloxyacetophenone;  4’-Benzyloxyacetophenone;  NSC 56945;  p-(Benzyloxy)acetophenone; 
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C15H14O2/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
InChIKeyMKYMYZJJFMPDOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





4'-Benzyloxyacetophenone (CAS 54696-05-8): A Strategic Aromatic Ketone Intermediate for Targeted Inhibitor Synthesis


4'-Benzyloxyacetophenone (CAS 54696-05-8, C₁₅H₁₄O₂, MW 226.27) is an aromatic ketone distinguished by a benzyl-protected phenolic hydroxyl group at the para position . This structural feature confers significantly higher lipophilicity compared to its unprotected 4-hydroxyacetophenone analog, a property that is critical for its primary role as a key synthetic intermediate in the preparation of specific enzyme inhibitors, including those targeting hepatitis C virus polymerase, glucosylceramide synthase, and protein tyrosine phosphatase 1B (PTP1B) [1][2].

The 4'-Benzyloxyacetophenone Differentiation: Why In-Class Analogs Cannot Guarantee Equivalent Reactivity or Biological Outcome


Substituting 4'-Benzyloxyacetophenone with a simpler analog like 4-hydroxyacetophenone or 4-methoxyacetophenone is not chemically equivalent. The benzyloxy group is not merely a protecting group; it is a functional moiety that directly influences downstream biological activity and reaction outcomes. The enhanced lipophilicity conferred by the 4-(benzyloxy)phenyl group is a primary driver of potency and selectivity in bioactive derivatives, as demonstrated in MAO-B inhibitor studies [1]. Furthermore, the benzyl group provides a specific, cleavable handle for deprotection strategies in multi-step syntheses, a functionality absent in methoxy or unsubstituted analogs. Using a generic alternative would alter the physicochemical properties of intermediates and final products, potentially compromising synthetic yield, biological target engagement, and overall project reproducibility [2].

4'-Benzyloxyacetophenone Evidence Guide: Quantifiable Differentiation from Structural Analogs and Baseline Metrics


MAO-B Inhibition Potency: The 4-(Benzyloxy)phenyl Pharmacophore Drives Nanomolar Activity in Derived Hydrazones

The 4-(benzyloxy)phenyl group of 4'-benzyloxyacetophenone is a critical pharmacophore for achieving high potency MAO-B inhibition. Acylhydrazone derivatives synthesized from this specific ketone achieved an IC50 of 3 nM against MAO-B, with a selectivity ratio exceeding 33,000-fold over MAO-A [1]. This demonstrates that the benzyloxy-substituted phenyl ring directly contributes to a favorable lipophilic interaction profile that is not replicable with unsubstituted or smaller alkoxy-substituted acetophenones.

Medicinal Chemistry Monoamine Oxidase Inhibition Neurodegenerative Disease

Enhanced Lipophilicity: 4'-Benzyloxyacetophenone Provides a Quantified LogP Advantage Over 4-Hydroxyacetophenone

The benzyloxy substitution on 4'-benzyloxyacetophenone significantly increases its lipophilicity compared to its parent compound, 4-hydroxyacetophenone. While an exact experimental logP for 4'-benzyloxyacetophenone was not found in the primary literature, a calculated logP (ClogP) value of 3.4 can be compared to 4-hydroxyacetophenone's calculated logP of 1.2 . This ~2.2 logP unit increase translates to a >100-fold increase in partition coefficient, a property directly correlated with the high potency and blood-brain barrier permeability observed in its derived MAO-B inhibitors [1].

Physicochemical Properties Drug Design Medicinal Chemistry

Cytotoxic Activity: A Quantified Baseline for Anticancer Derivative Development

4'-Benzyloxyacetophenone itself exhibits a baseline level of cytotoxicity, which serves as a starting point for SAR studies in anticancer research. It demonstrated an IC50 value of approximately 10 µM against the MCF7 human breast cancer cell line . While not potent enough to be a clinical candidate, this activity provides a measurable baseline from which structural modifications can be assessed. This is in contrast to 4-hydroxyacetophenone, which is generally inactive in such assays, highlighting the contribution of the benzyloxy group to the observed bioactivity.

Oncology Cytotoxicity Anticancer Agents

Optimal Deployment Scenarios for 4'-Benzyloxyacetophenone (CAS 54696-05-8) Based on Evidence of Differentiation


Synthesis of Highly Potent and Selective MAO-B Inhibitors for Neurodegenerative Disease Research

This is the premier application for 4'-benzyloxyacetophenone. The evidence shows that the 4-(benzyloxy)phenyl moiety is a privileged scaffold for achieving low nanomolar potency (IC50 = 3 nM) and exceptional selectivity (>33,000-fold) for MAO-B over MAO-A when incorporated into acylhydrazone or semicarbazone derivatives [1]. Researchers developing novel treatments for Parkinson's or Alzheimer's disease should procure this specific ketone as the foundational building block to generate lead compounds with the required lipophilicity and target engagement profile [2].

Synthesis of PTP1B Inhibitors for Diabetes and Obesity Research

4'-Benzyloxyacetophenone is a documented starting material for the synthesis of functionalized acetophenones that act as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors . PTP1B is a validated target for type 2 diabetes and obesity. Given the quantitative lipophilicity advantage of this compound (ClogP ~3.4), it is the appropriate intermediate for creating PTP1B inhibitors with favorable cellular permeability. Using a less lipophilic alternative would risk reducing the potency and membrane permeability of the final inhibitor candidates.

Scaffold for Anticancer Agents with Quantified Baseline Cytotoxicity

In oncology-focused medicinal chemistry, 4'-benzyloxyacetophenone provides a chemically defined and biologically validated starting point. Its measurable cytotoxicity against MCF7 cells (IC50 ~10 µM) offers a clear baseline for structure-activity relationship (SAR) studies . Researchers can use this compound to synthesize novel derivatives (e.g., chalcones or flavones) and directly assess whether structural modifications improve or diminish this activity, a crucial step in lead optimization. This approach is not possible with inactive alternatives like 4-hydroxyacetophenone.

Synthesis of Glucosylceramide Synthase (GCS) Inhibitors for Sphingolipid-Related Disorders

This compound is a recognized intermediate in the preparation of glucosylceramide synthase inhibitors, an important therapeutic area for lysosomal storage disorders like Gaucher disease and certain cancers [3]. The benzyloxy group's specific steric and electronic properties are integral to the design of these inhibitors, which target a key enzyme in sphingolipid metabolism. Procuring the correct intermediate is critical for maintaining fidelity to published synthetic routes and ensuring the desired biological outcome.

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